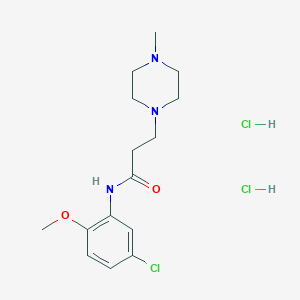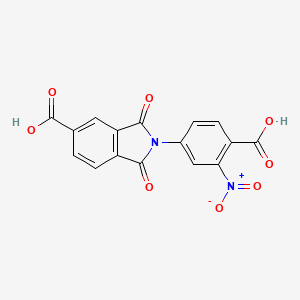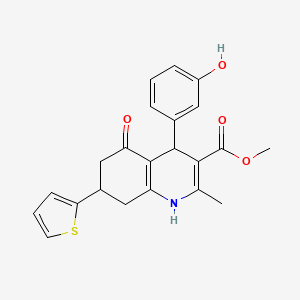![molecular formula C14H13N3O7 B3931732 2-[5-(MORPHOLIN-4-YL)-6-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]ACETIC ACID](/img/structure/B3931732.png)
2-[5-(MORPHOLIN-4-YL)-6-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]ACETIC ACID
Descripción general
Descripción
2-[5-(MORPHOLIN-4-YL)-6-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]ACETIC ACID is a complex organic compound that features a morpholine ring, a nitro group, and an isoindoline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(MORPHOLIN-4-YL)-6-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]ACETIC ACID typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(MORPHOLIN-4-YL)-6-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like dichloromethane and ethanol are frequently used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups into the morpholine ring .
Aplicaciones Científicas De Investigación
2-[5-(MORPHOLIN-4-YL)-6-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]ACETIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[5-(MORPHOLIN-4-YL)-6-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring may also play a role in modulating the compound’s activity by affecting its binding to target proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-Morpholinoacetic acid: Shares the morpholine ring but lacks the nitro and isoindoline groups.
4-Morpholineacetic acid hydrochloride: Similar structure but different functional groups.
Indole derivatives: Share the isoindoline structure but differ in other functional groups.
Uniqueness
2-[5-(MORPHOLIN-4-YL)-6-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]ACETIC ACID is unique due to its combination of a morpholine ring, a nitro group, and an isoindoline structure.
Propiedades
IUPAC Name |
2-(5-morpholin-4-yl-6-nitro-1,3-dioxoisoindol-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O7/c18-12(19)7-16-13(20)8-5-10(15-1-3-24-4-2-15)11(17(22)23)6-9(8)14(16)21/h5-6H,1-4,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDBWIJENJSOCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C3C(=C2)C(=O)N(C3=O)CC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(cyclohexylcarbonyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)cyclohexanecarboxamide](/img/structure/B3931649.png)
![ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3931654.png)
![Methyl 4-[1-(3-chlorophenyl)-4-oxo-3-phenoxyazetidin-2-yl]benzoate](/img/structure/B3931660.png)
![N-[2-(piperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B3931664.png)

![3-[2-(4-AMINOPHENYL)-2-OXOETHYL]-1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B3931677.png)
![2-(4-methylphenyl)-2-oxoethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B3931684.png)

![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-](/img/structure/B3931706.png)
![methyl 4-{[({2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B3931714.png)

![4-chloro-N-{2-[(2-chlorophenyl)amino]-2-phenylethyl}benzenesulfonamide](/img/structure/B3931725.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B3931742.png)
![2-{5-[(3-propoxy-1-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B3931747.png)
